![molecular formula C20H21ClN2S B2993301 4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] CAS No. 893787-30-9](/img/structure/B2993301.png)

4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

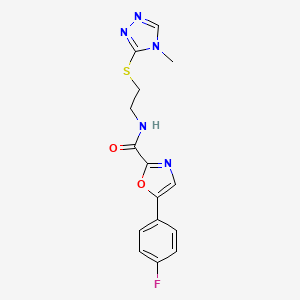

The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of ethyl 4’-(phenoxycarbonylamino)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate from ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate (aminoester) was developed . The reaction of the former with primary amines produced 3-substituted 1H-spiro[benzo-[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-diones .Molecular Structure Analysis

The molecular structure of quinazolinones, which includes “4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane]”, includes a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . These are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H, 3H)-one, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinones have been studied extensively . For example, the condensation of the aminoester with m-chlorophenylisocyanate synthesized ethyl 4’-{[(3-chlorophenyl)carbamoyl]imino}-3’,4’-dihydro-1’H-spiro(cycloheptane-1,2’-naphthalene)-3’-carboxylate, which cyclized into 3-(3-chlorophenyl)-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione .Scientific Research Applications

Synthesis and Structural Analysis

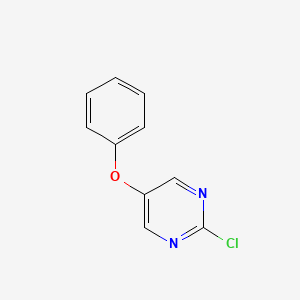

Researchers have developed methods for synthesizing derivatives of spiro[quinazoline-cyclohexane] compounds, including those with sulfanyl substitutions. These syntheses involve reactions with halides or by cyclization processes that yield compounds with potential biological activities. The structural elucidation of these compounds is achieved through techniques such as X-ray diffraction and NMR spectroscopy, which help determine their conformation and stereochemistry (Markosyan et al., 2015).

Biological Activities

- Anti-monoamine Oxidase and Antitumor Activities: A significant body of research has focused on evaluating the anti-monoamine oxidase and antitumor properties of spiro[quinazoline-cyclohexane] derivatives. These studies have found that several synthesized compounds exhibit high anti-monoamine oxidase and antitumor activities, highlighting their potential therapeutic applications (Markosyan et al., 2015).

- Antimicrobial Activities: Other studies have focused on the antimicrobial properties of these compounds. For instance, derivatives have been shown to possess potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as antifungal activities against various fungi strains (Hafez et al., 2016).

Chemical Transformations and Reactions

Some research efforts have been directed towards understanding the chemical reactions and transformations that these spiro compounds can undergo. This includes reactions with alkyl halides, hydrazine hydrate, and other agents to produce a variety of benzo[h]quinazoline derivatives with different substituents. These transformations are crucial for diversifying the chemical space of these compounds for further biological evaluation (Grigoryan, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

The mode of action of this compound is likely to involve interactions with its target that result in changes to the target’s function. This could involve binding to the target, inhibiting its activity, or otherwise altering its behavior . The exact nature of these interactions would depend on the specific target and the structure of the compound .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to decreased production of the enzyme’s product, potentially affecting cellular functions that depend on this product .

properties

IUPAC Name |

4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENPBCRQAJMECJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

amine](/img/structure/B2993226.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)

![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)

![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)